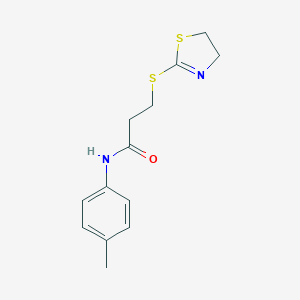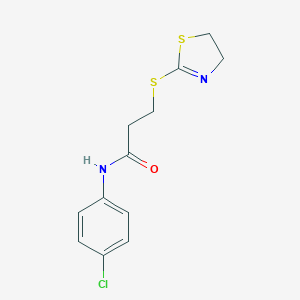![molecular formula C16H19N3OS B285550 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMSMP and belongs to the class of sulfonamide compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DMSMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been shown to modulate the expression of genes that are involved in immune function and inflammation.
Biochemical and physiological effects:
DMSMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In addition, it has been shown to have a positive effect on the immune system, increasing the production of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMSMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits a wide range of biochemical and physiological effects, making it useful for studying various diseases. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, its effects may vary depending on the specific disease being studied, making it less useful for some applications.
Orientations Futures
There are several future directions for research on DMSMP. One area of interest is its potential use in the treatment of autoimmune diseases. It has been shown to have a positive effect on the immune system, and may be useful for treating diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in cancer treatment. It has been found to exhibit anti-cancer properties, and may be useful for treating various types of cancer. Finally, further research is needed to fully understand its mechanism of action and how it can be used to treat various diseases.
Méthodes De Synthèse
The synthesis of DMSMP involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methylbenzoyl chloride in the presence of a base. This results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
DMSMP has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
Propriétés
Formule moléculaire |
C16H19N3OS |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H19N3OS/c1-11-4-6-14(7-5-11)19-15(20)8-9-21-16-17-12(2)10-13(3)18-16/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Clé InChI |
HOMBPURWMPTTKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B285467.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285468.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285473.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)